molecular formula C25H29ClN4O4S B11102313 2-{1-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{1-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11102313
M. Wt: 517.0 g/mol
InChI Key: KLAFBOPVVMJTCK-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its complex structure, which includes a chlorophenyl group, a morpholinyl propyl group, and a methoxyphenyl acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzaldehyde, morpholine, and 4-methoxyphenylacetic acid. The synthesis process may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Formation of the imidazolidinone ring.

    Substitution Reactions: Introduction of the morpholinyl propyl group.

    Final Coupling: Coupling of the intermediate with 4-methoxyphenylacetic acid.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and pH to optimize the reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(4-CHLOROPHENYL)-3-[3-(DIMETHYLAMINO)PROPYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE
  • **2-[1-(4-CHLOROPHENYL)-3-[3-(PIPERIDIN-1-YL)PROPYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[1-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific structural features, such as the presence of the morpholinyl propyl group and the methoxyphenyl acetamide group. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H29ClN4O4S

Molecular Weight

517.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H29ClN4O4S/c1-33-21-9-5-19(6-10-21)27-23(31)17-22-24(32)30(20-7-3-18(26)4-8-20)25(35)29(22)12-2-11-28-13-15-34-16-14-28/h3-10,22H,2,11-17H2,1H3,(H,27,31)

InChI Key

KLAFBOPVVMJTCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCOCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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